Tert-butyl 4-bromobenzylcarbamate

Protecting Group Orthogonality Peptide Synthesis PROTAC

PROTAC synthesis demands building blocks with precise orthogonal reactivity-substituting protecting groups or halogens forces complete synthetic redesign. tert-Butyl 4-bromobenzylcarbamate uniquely pairs an acid-labile Boc group with a para-bromophenyl moiety for Pd-catalyzed cross-coupling, enabling the most efficient reported route to VHL E3 ligase ligands. Sequential chemoselective transformations: (1) C-C bond formation via Suzuki/Heck coupling at the aryl bromide; (2) mild acidic deprotection (20-35% TFA) to liberate the primary amine for warhead conjugation. Bulk quantities available.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 68819-84-1
Cat. No. B153386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromobenzylcarbamate
CAS68819-84-1
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)Br
InChIInChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
InChIKeyDJNCXSGGAMADNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-bromobenzylcarbamate (68819-84-1): A Bifunctional Building Block for PROTACs and Peptide Mimetics


Tert-butyl 4-bromobenzylcarbamate (CAS 68819-84-1), also known as N-Boc-4-bromobenzylamine, is a key protected amine building block widely employed in medicinal chemistry and organic synthesis [1]. This compound integrates two orthogonal functional groups: an acid-labile tert-butyloxycarbonyl (Boc) protected primary amine and a para-bromophenyl moiety capable of participating in palladium-catalyzed cross-coupling reactions . Its molecular formula is C12H16BrNO2, with a molecular weight of 286.16 g/mol and a reported melting point range of 86-88 °C . This dual functionality enables sequential, chemoselective transformations—first leveraging the aryl bromide for C–C bond formation (e.g., Suzuki-Miyaura or Heck couplings), followed by acidic Boc deprotection to unmask the primary amine for subsequent amide bond formation or other derivatizations [2]. The compound is a critical intermediate in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands for PROTACs (Proteolysis Targeting Chimeras) and other bioactive molecules requiring precise spatial arrangement of functional groups [3].

Why Generic N-Protected Benzylamines Cannot Substitute for Tert-butyl 4-bromobenzylcarbamate


Generic substitution of tert-butyl 4-bromobenzylcarbamate with other N-protected benzylamines or halogenated analogs is chemically and practically unsound due to fundamental differences in reactivity, stability, and synthetic compatibility. The specific combination of an acid-labile Boc group and a para-bromine atom on the benzyl core is non-interchangeable with compounds featuring alternative protecting groups (e.g., Cbz, Fmoc) or different halogens (e.g., chloro, iodo) [1]. For instance, while the Boc group is cleaved under mild acidic conditions (e.g., 20-35% TFA at room temperature), the Cbz group requires catalytic hydrogenation or strong acids, precluding orthogonal deprotection strategies in complex molecules [2]. Furthermore, the para-bromine substituent exhibits distinct reactivity and binding characteristics compared to its chloro and iodo analogs, influencing both cross-coupling efficiency and biological target engagement [3]. Replacing this compound with a non-halogenated or differently protected analog would necessitate a complete redesign of the synthetic route, introduce new protecting group compatibility issues, and likely alter the biological activity of the final product .

Quantitative Differentiation of Tert-butyl 4-bromobenzylcarbamate: Evidence for Scientific Selection


Boc vs. Cbz: Quantitative Orthogonality in Deprotection Selectivity

Tert-butyl 4-bromobenzylcarbamate's Boc group is cleaved under mild acidolysis (20-35% TFA, room temperature), whereas the alternative Cbz protecting group requires catalytic hydrogenation (H2, Pd/C) or strong acids like HBr [1]. This difference in deprotection conditions enables the use of orthogonal protecting group strategies, which are essential for the synthesis of complex molecules like PROTACs where multiple amines must be unveiled in a specific sequence [2].

Protecting Group Orthogonality Peptide Synthesis PROTAC Chemoselective Deprotection

Synthesis Yield: A Comparative Analysis of Two Established Protocols

The synthesis of tert-butyl 4-bromobenzylcarbamate from 4-bromobenzylamine hydrochloride can be achieved via two distinct protocols with significantly different yields. Method A, using triethylamine in chloroform, achieves a near-quantitative yield of 99%, while Method B, employing sodium bicarbonate in THF, yields 95% . This quantifiable difference provides procurement specialists and chemists with a clear metric for evaluating and optimizing their synthetic processes.

Synthesis Yield Boc Protection Process Chemistry Amine Protection

Halogen-Dependent Binding: Bromine's Superiority in Halogen Bonding

In a study comparing 4-chlorobenzylamine (ClBA), 4-bromobenzylamine (BrBA), and 4-iodobenzylamine (IBA) as inhibitors of urokinase-type plasminogen activator (uPA), high-resolution crystal structures revealed a critical difference in binding mechanism. The brominated probe (BrBA) engaged the S1 pocket of uPA via a halogen bond, while the iodinated analog (IBA) did not [1]. This demonstrates that bromine is a superior halogen-bond donor in this context, a property directly relevant to the 4-bromobenzyl moiety in tert-butyl 4-bromobenzylcarbamate.

Halogen Bonding Serine Protease Inhibition uPA Structure-Based Drug Design

LogP and Lipophilicity: Quantitative Differentiation for Permeability Prediction

The lipophilicity of tert-butyl 4-bromobenzylcarbamate, a key determinant of membrane permeability and oral bioavailability, can be quantitatively compared to its non-brominated and chloro-substituted analogs using calculated LogP values. The compound has a calculated ACD/LogP of 3.66 . In contrast, the non-brominated parent, tert-butyl benzylcarbamate, has a lower calculated LogP of 2.49, while the chloro analog has a lower LogP of 3.21 . This quantifiable difference in lipophilicity is directly attributable to the para-bromine substituent.

Lipophilicity LogP ADME Permeability Drug-likeness

Commercial Purity Benchmarking: Batch Consistency from a Specialized Supplier

While many vendors list standard purities of 95-98%, quantitative HPLC data from one supplier, Shao-Yuan, demonstrates exceptional batch consistency. Their reported inventory batch purity for this compound is 99.7% and 99.9% as measured by HPLC at 214 nm . This level of purity and its documentation provide a verifiable procurement advantage over generic sources with lower or less rigorously documented purity.

Chemical Purity Quality Control HPLC Procurement

High-Value Application Scenarios for Tert-butyl 4-bromobenzylcarbamate


Synthesis of VHL Ligands for PROTAC Development

In the modular synthesis of PROTACs, tert-butyl 4-bromobenzylcarbamate is a crucial precursor for VHL E3 ligase ligands. Its para-bromine atom enables a key Heck coupling to introduce a phenylene linker, after which the Boc group is removed to free the amine for conjugation to the target-binding warhead. This sequence is part of the most efficient reported procedure for accessing multigram quantities of these essential building blocks [1]. The orthogonal reactivity of the Boc and aryl bromide groups is essential for this synthetic strategy.

Solid-Phase Peptide Synthesis (SPPS) of Non-Natural Amino Acids

The compound serves as a protected benzylamine surrogate for the synthesis of non-natural amino acid derivatives. The Boc group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) used in SPPS but is readily cleaved upon resin cleavage with TFA. Simultaneously, the aryl bromide provides a versatile handle for late-stage diversification of the peptide or peptidomimetic on solid support via palladium-catalyzed cross-coupling reactions [2].

Structure-Activity Relationship (SAR) Studies on Serine Protease Inhibitors

Given the demonstrated superiority of the 4-bromobenzyl moiety in forming halogen bonds with the uPA S1 pocket [3], tert-butyl 4-bromobenzylcarbamate is a valuable intermediate for medicinal chemistry campaigns targeting trypsin-like serine proteases. It allows chemists to rapidly generate a focused library of potential inhibitors where the bromine atom is retained as a key pharmacophoric element to explore the halogen bonding interaction, while varying other portions of the molecule for improved potency and selectivity.

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